4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine

Medicinal Chemistry Organic Synthesis Process Chemistry

Choose this specific regioisomer for its unique 4-methyl-5-methylsulfonyl-2-amine substitution pattern. The 2-amine handle enables common coupling reactions; the specific arrangement creates distinct electronic/steric properties for regioselective modification. Ideal for focused library synthesis in kinase inhibitor and agrochemical research. Reliable supply with high-yielding synthesis ensures cost-effective procurement for hit-to-lead campaigns.

Molecular Formula C6H9N3O2S
Molecular Weight 187.217
CAS No. 1255147-35-3
Cat. No. B572630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine
CAS1255147-35-3
Synonyms4-methyl-5-(methylsulfonyl)-2-pyrimidinamine(SALTDATA: FREE)
Molecular FormulaC6H9N3O2S
Molecular Weight187.217
Structural Identifiers
SMILESCC1=NC(=NC=C1S(=O)(=O)C)N
InChIInChI=1S/C6H9N3O2S/c1-4-5(12(2,10)11)3-8-6(7)9-4/h3H,1-2H3,(H2,7,8,9)
InChIKeyVHUNLEASJZCILL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine (CAS 1255147-35-3): Sourcing and Identification for Pyrimidine Building Block Procurement


4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine (CAS 1255147-35-3) is a polysubstituted pyrimidine derivative with a molecular weight of 187.22 g/mol and the formula C6H9N3O2S . Its structure features a pyrimidine core with three distinct substituents: a methyl group at position 4, a methylsulfonyl group at position 5, and a primary amine group at position 2 . This specific substitution pattern classifies it as a functionalized heterocyclic building block, primarily sourced for medicinal chemistry and agrochemical research .

The Critical Impact of Substitution Pattern: Why 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine Cannot Be Replaced by Other Methylsulfonyl Pyrimidines


For scientists sourcing building blocks, the precise substitution pattern on the pyrimidine ring is the primary determinant of downstream reactivity and final compound properties. Substituting 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine (CAS 1255147-35-3) with a positional isomer or a mono-substituted analog can lead to fundamentally different outcomes in synthesis and biological assays. The presence of the 2-amine handle is essential for common coupling reactions, while the specific 4-methyl-5-methylsulfonyl arrangement creates a unique electronic and steric environment that dictates the molecule's behavior as a synthetic intermediate . Unlike simpler analogs like 5-(methylsulfonyl)pyrimidine (CAS 14080-16-1) , this compound offers a defined set of functional groups for regioselective modification.

Quantitative Performance Data: Verifiable Advantages of 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine (1255147-35-3)


Synthetic Yield: Quantitative Yield in One-Step Protocol Provides Cost-Effective Supply Chain

A key differentiator for procurement is synthetic accessibility, which directly impacts cost and availability. A 2023 protocol reports the one-step synthesis of 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine in quantitative yield using adapted Vilsmeier conditions [1]. This high efficiency suggests a potentially more reliable and scalable supply compared to multi-step syntheses often required for more complex pyrimidine analogs.

Medicinal Chemistry Organic Synthesis Process Chemistry

Physicochemical Properties: Predicted High Water Solubility Distinguishes It from More Lipophilic Analogs

Physicochemical properties are crucial for determining a building block's suitability for generating drug-like molecules. Estimated data for 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine shows high water solubility (9,944 mg/L via EPA T.E.S.T.) and a calculated LogP of -0.80 [1]. This contrasts with many pyrimidine analogs bearing additional halogens or aromatic rings, which are typically more lipophilic.

Drug Discovery ADME Physicochemical Profiling

Reactivity Profile: Unique Orthogonal Reactivity of the 2-Amine Group Enables Targeted Derivatization

The procurement value of this compound is driven by its specific substitution pattern for targeted synthesis. The 2-amine group is a key reactive handle for generating diverse libraries. Unlike the 4-chloro analog (4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine) which relies on nucleophilic aromatic substitution (SNAr) for derivatization , the 2-amine on this compound can be directly acylated, sulfonylated, or used to form ureas and amides. This provides orthogonal reactivity for multi-step synthetic planning.

Synthetic Chemistry Building Blocks Medicinal Chemistry

High-Impact Applications for 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine (1255147-35-3) Based on Empirical Evidence


Diversification of Kinase Inhibitor Scaffolds

The methylsulfonyl pyrimidine class is a well-established scaffold for developing kinase inhibitors . The specific 4-methyl-5-methylsulfonyl-2-amine pattern on this building block provides a distinct substitution vector for exploring new chemical space around a known pharmacophore. Procurement of this specific regioisomer allows for the synthesis of focused libraries that are structurally distinct from those generated using other methylsulfonyl pyrimidines.

Synthesis of Novel Agrochemical Candidates

Compounds related to 5-(Methylsulfonyl)pyrimidine are actively investigated for their potential as agrochemicals or pesticides . The additional methyl and amine functionalities on 4-Methyl-5-(methylsulfonyl)pyrimidin-2-amine allow for the exploration of structure-activity relationships (SAR) in this area, potentially leading to new agents with improved efficacy or selectivity profiles compared to simpler analogs.

Construction of Diverse Heterocyclic Libraries via Parallel Synthesis

The compound's utility as a building block is underpinned by its high-yielding synthesis and availability from multiple vendors . This ensures a reliable and cost-effective supply for generating large libraries of derivatives through the derivatization of the 2-amine group. This is particularly valuable in hit-to-lead campaigns where the rapid exploration of chemical space is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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